molecular formula C8H15Cl2N3 B1452925 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride CAS No. 1269151-25-8

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1452925
CAS No.: 1269151-25-8
M. Wt: 224.13 g/mol
InChI Key: OJRWCSICABUHDF-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with ethylenediamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
  • 2-(4-Methyl-6-trifluoromethylpyrimidin-2-yl)ethanamine hydrochloride
  • N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-5-7(2)11-8(10-6)3-4-9;;/h5H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRWCSICABUHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-25-8
Record name 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
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2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
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2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
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2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
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2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

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